4,4'-Carbonyldibenzoic Acid 4,4'-Carbonyldibenzoic Acid
Brand Name: Vulcanchem
CAS No.: 964-68-1
VCID: VC2318643
InChI: InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
SMILES: C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

4,4'-Carbonyldibenzoic Acid

CAS No.: 964-68-1

Cat. No.: VC2318643

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Carbonyldibenzoic Acid - 964-68-1

Specification

CAS No. 964-68-1
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 4-(4-carboxybenzoyl)benzoic acid
Standard InChI InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
Standard InChI Key LFEWXDOYPCWFHR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O

Introduction

Chemical Identity and Nomenclature

4,4'-Carbonyldibenzoic acid belongs to the class of aromatic carboxylic acids with a ketone functional group connecting two benzoic acid moieties. The compound is registered with CAS number 964-68-1 and possesses several alternative names in chemical literature and industry.

Synonyms and Identifiers

The compound is known by multiple synonyms across chemical databases and literature:

  • Benzophenone-4,4'-dicarboxylic acid

  • 4,4'-Dicarboxybenzophenone

  • 4,4'-Carbonylbis(benzoic acid)

  • 4,4'-Carbonyldibenzoic acid

  • Benzoic acid, 4,4'-carbonylbis-

  • Bis(4-carboxyphenyl) ketone

  • DK7509

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier for this compound is 678-034-6, indicating its registration within European chemical regulatory frameworks .

Molecular Structure and Physical Properties

4,4'-Carbonyldibenzoic acid consists of two benzoic acid groups connected by a carbonyl group at the para positions, creating a symmetric molecular structure.

Basic Molecular Information

The molecular structure of 4,4'-Carbonyldibenzoic acid is characterized by the following parameters:

PropertyValue
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
CAS Registry Number964-68-1
MDL NumberMFCD00016538
Physical FormPowder to crystal
ColorWhite to Light yellow to Green

Physical and Chemical Properties

The compound exhibits important physical and chemical properties that determine its behavior in various applications and reactions:

PropertyValueReference
Melting Point365°C
Boiling Point373.35°C (rough estimate)
Boiling Point (alt.)534.5°C at 760 mmHg
Density1.3280 g/cm³ (rough estimate)
Density (alt.)1.403 g/cm³
Refractive Index1.5000 (estimate)
Flash Point291.1°C
pKa3.37±0.10 (Predicted)
LogP (Partition Coefficient)2.31400
Polar Surface Area (PSA)91.67000
Storage ConditionSealed in dry, Room Temperature

The significant discrepancy in boiling point estimates between different sources may be attributed to different estimation methods or experimental conditions. The high melting and boiling points reflect the compound's thermal stability, which is characteristic of aromatic carboxylic acids with extended conjugation.

Chemical Reactivity

The reactivity of 4,4'-Carbonyldibenzoic acid is primarily determined by its carboxylic acid functional groups and the carbonyl bridge connecting the two aromatic rings.

Acid-Base Properties

With a predicted pKa value of 3.37±0.10, 4,4'-Carbonyldibenzoic acid exhibits typical carboxylic acid behavior, readily forming salts with bases . The presence of two carboxylic acid groups allows for stepwise deprotonation, making it a diprotic acid capable of forming both mono- and di-salts depending on reaction conditions.

Functional Group Chemistry

The compound contains three key functional groups that define its chemical behavior:

  • Two carboxylic acid groups that can undergo esterification, amidation, and salt formation

  • A central carbonyl (ketone) group that can participate in nucleophilic addition reactions

  • Two aromatic rings that can undergo electrophilic aromatic substitution reactions

These functional groups provide multiple reaction sites, making 4,4'-Carbonyldibenzoic acid versatile in organic synthesis applications.

Applications and Uses

While the search results provide limited direct information about specific applications of 4,4'-Carbonyldibenzoic acid, its structural features suggest several potential uses in materials science and organic synthesis.

Polymer Science Applications

The difunctional nature of 4,4'-Carbonyldibenzoic acid makes it potentially valuable as a monomer in polymerization reactions. The two carboxylic acid groups can participate in condensation polymerization to form polyesters or polyamides with distinctive properties. The rigid aromatic structure with a carbonyl bridge could contribute to thermal stability and mechanical strength in resulting polymers.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 4,4'-Carbonyldibenzoic acid but differ in key aspects. Understanding these differences is important for appreciating the unique properties of 4,4'-Carbonyldibenzoic acid.

Comparison with 4,4'-Carbonyldiphthalic Acid

4,4'-Carbonyldiphthalic acid (CAS: 2479-49-4) is a related compound with additional carboxylic acid groups. It has a molecular formula of C17H10O9 and a molecular weight of 358.256 g/mol . The key differences include:

Property4,4'-Carbonyldibenzoic Acid4,4'-Carbonyldiphthalic Acid
Molecular FormulaC15H10O5C17H10O9
Molecular Weight270.24 g/mol358.256 g/mol
Number of Carboxylic Groups24
Boiling Point373.35°C or 534.5°C (estimates)734.0±60.0°C at 760 mmHg
Density1.3280-1.403 g/cm³ (estimates)1.6±0.1 g/cm³

Comparison with 4,4'-Azobisbenzoic Acid

4,4'-Azobisbenzoic acid (CAS: 586-91-4) differs structurally from 4,4'-Carbonyldibenzoic acid primarily in the linking group between the two benzoic acid moieties. While 4,4'-Carbonyldibenzoic acid contains a carbonyl (C=O) bridge, 4,4'-Azobisbenzoic acid features an azo (-N=N-) linkage .

This difference in linking groups significantly affects the electronic properties, reactivity, and potential applications of these compounds, particularly in areas like photochemistry where the azo group can undergo photoisomerization.

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